molecular formula C23H28N4O7 B011417 Biphenomycin B CAS No. 100217-74-1

Biphenomycin B

Cat. No. B011417
M. Wt: 472.5 g/mol
InChI Key: OXLPMCIPYGNLJD-OWSLCNJRSA-N
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Description

Biphenomycin B is a highly potent antibiotic against Gram-negative, β-lactam-resistant bacteria . It was initially isolated from culture filtrates of Streptomyces griseorubiginosus .


Synthesis Analysis

The total synthesis of Biphenomycin B has been reported in several studies . The synthesis involves three independent building blocks. The key steps include a clean Suzuki–Miyaura coupling of a free acid iodide, a novel 4-hydroxyornithine synthesis, and a high-yielding macrolactamization . A practical deprotection protocol allowed the isolation of the target compound with excellent recovery and purity .


Molecular Structure Analysis

The molecular structure of Biphenomycin B is complex and involves a biaryl antibiotic structure . The synthesis process involves the formation of a 15-membered ring structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Biphenomycin B include a clean Suzuki–Miyaura coupling of a free acid iodide, a novel 4-hydroxyornithine synthesis, and a high-yielding macrolactamization . These reactions were carried out under an inert atmosphere of argon .


Physical And Chemical Properties Analysis

Biphenomycin B is a colorless solid . Its molecular formula is C23H28N4O7 and it has a molecular weight of 472.491 .

Scientific Research Applications

  • Biphenomycin B and its derivatives can be synthesized through a Suzuki coupling reaction and macrolactam formation. This synthesis allows for studies on the influence of the central amino acid's polar side chain on translation inhibition (He et al., 2011).

  • Biphenomycins A and B, found in Streptomyces griseorubiginosus, are novel peptide antibiotics with potential as antibacterial agents against Gram-positive bacteria and low acute toxicity in mice (Ezaki et al., 1985a), (Ezaki et al., 1985b).

  • A flexible total synthesis of biphenomycin B demonstrates excellent recovery and purity, using three independent building blocks and a practical deprotection protocol (Waldmann et al., 2008).

  • Biphenomycin C, a precursor of biphenomycin A, is a peptide composed of biphenomycin A and arginylserine residue, produced in mixed culture of Streptomyces griseorubiginosus and Pseudomonas maltophilia (Ezaki et al., 1993).

  • The kilogram-scale synthesis of desoxy-biphenomycin B core achieved a 19.5% overall yield, using a 16-step sequence and an early discovery route (Berwe et al., 2011).

  • The biphenomycin B analogue was synthesized using a double Heck coupling procedure and L-lysine as the middle amino acid residue, demonstrating a short synthesis time (Carlström & Frejd, 1991).

  • Total synthesis of biphenomycin B and biphenomycin A showed potent antibacterial activity against Gram-positive bacteria, with biphenomycin B synthesized in 85% yield within 5 minutes (Schmidt et al., 1992).

Safety And Hazards

The safety data sheet for Biphenomycin B advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,17-dihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7/c24-10-15(28)9-17-22(32)27-18(23(33)34)8-14-6-12(2-4-20(14)30)11-1-3-19(29)13(5-11)7-16(25)21(31)26-17/h1-6,15-18,28-30H,7-10,24-25H2,(H,26,31)(H,27,32)(H,33,34)/t15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLPMCIPYGNLJD-OWSLCNJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)CC(CN)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)C[C@H](CN)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143025
Record name Biphenomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenomycin B

CAS RN

100217-74-1
Record name Biphenomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100217741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biphenomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
146
Citations
I UCHIDA, N SHIGEMATSU, M EZAKI… - The Journal of …, 1985 - jstage.jst.go.jp
… By comparing the molecular formula of biphenomycin B (2) with that of biphenomycin A (1), … ), thus confirming that the structure of biphenomycin B is 2. The structures of biphenomycins …
Number of citations: 78 www.jstage.jst.go.jp
U Schmidt, R Meyer, V Leitenberger, H Griesser… - …, 1992 - thieme-connect.com
… The total synthesis of the cyclopeptide biphenomycin B (1 b), a compound exhibiting a … For further confirmation of the S,S-configuration of diisotyrosine in biphenomycin B, we have …
Number of citations: 36 www.thieme-connect.com
M EZAKI, N SHIGEMATSU, M YAMASHITA… - The Journal of …, 1993 - jstage.jst.go.jp
… The three-dimentional structure of biphenomycin Awas determined by JC Hempel and FK Brown et al*'5), and the total synthesis of biphenomycin B was achieved by U. Schmidt et al.6). …
Number of citations: 31 www.jstage.jst.go.jp
M EZAKI, M IWAMI, M YAMASHITA… - The Journal of …, 1985 - jstage.jst.go.jp
… biphenomycin B was also desalted with CM-Sephadex C-25 (H+ form). According to the same procedure for crystallization as biphenomycin A, colorless needles of biphenomycin B (2 …
Number of citations: 71 www.jstage.jst.go.jp
R Lépine, J Zhu - Organic Letters, 2005 - ACS Publications
… We report herein a concise total synthesis of biphenomycin B (2) based on a novel strategy that is retrosynthetically depicted in Scheme 1. In a forward sense, formation of the aryl−aryl …
Number of citations: 100 pubs.acs.org
M Berwe, W Jöntgen, J Krüger… - … Process Research & …, 2011 - ACS Publications
… The biphenomycin B … of biphenomycin B in multigram up to kilogram quantities was a prerequisite. In particular, we were interested in analogues derived from desoxy-biphenomycin B, …
Number of citations: 19 pubs.acs.org
U Schmidt, V Leitenberger, H Griesser, J Schmidt… - …, 1992 - thieme-connect.com
… sine dimethyl ether, the construction of a simple model compound for biphenomycin B,3 and the total synthesis of the cyclopeptide biphenomycin B (1b).‘‘'5 The latter compound exhibits …
Number of citations: 60 www.thieme-connect.com
H Waldmann, YP He, H Tan, L Arve… - Chemical …, 2008 - pubs.rsc.org
A total synthesis of the biaryl antibiotic biphenomycin B is reported which makes use of three independent building blocks (key steps were a clean Suzuki–Miyaura coupling of a free …
Number of citations: 22 pubs.rsc.org
YP He, H Tan, L Arve, S Baumann… - Chemistry–An Asian …, 2011 - Wiley Online Library
… route to biphenomycin B. For the synthesis, we intended to concentrate on biphenomycin B (1… Here, we give a full account on our biphenomycin B synthesis, detailed syntheses of a first …
Number of citations: 19 onlinelibrary.wiley.com
U Schmidt, R Meyer, V Leitenberger… - Journal of the …, 1991 - pubs.rsc.org
… Biphenomycin B contains the two non-proteinogenic amino acids (S, S)-diisotyrosine 2 and (2S,4R)-hydroxyornithine. Only non-stereoselective syntheses of the latter amino acid were …
Number of citations: 25 pubs.rsc.org

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